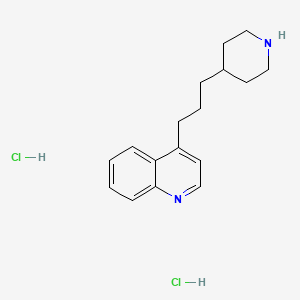
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is a chemical compound with a complex structure that includes a quinoline ring and a piperidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives.
科学的研究の応用
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Similar Compounds
Quinoline: A simpler compound with a similar quinoline ring structure.
Piperidine: Contains the piperidine moiety but lacks the quinoline ring.
4-(3-(4-Piperidinyl)propyl)quinoline: A closely related compound with similar structural features.
Uniqueness
Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
特性
CAS番号 |
65843-82-5 |
|---|---|
分子式 |
C17H24Cl2N2 |
分子量 |
327.3 g/mol |
IUPAC名 |
4-(3-piperidin-4-ylpropyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C17H22N2.2ClH/c1-2-7-17-16(6-1)15(10-13-19-17)5-3-4-14-8-11-18-12-9-14;;/h1-2,6-7,10,13-14,18H,3-5,8-9,11-12H2;2*1H |
InChIキー |
JSTRMMUOMITPLD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCCC2=CC=NC3=CC=CC=C23.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


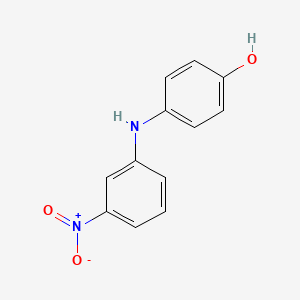
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
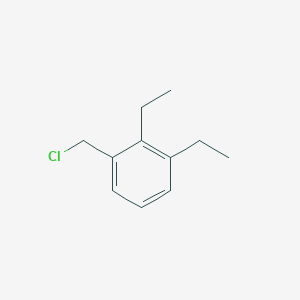
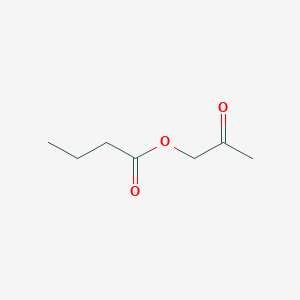
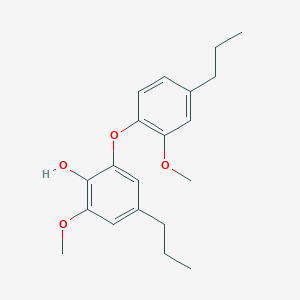

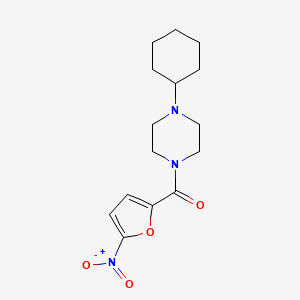
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
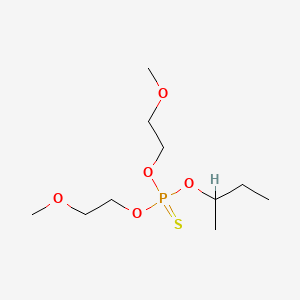
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
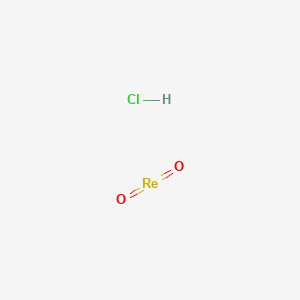
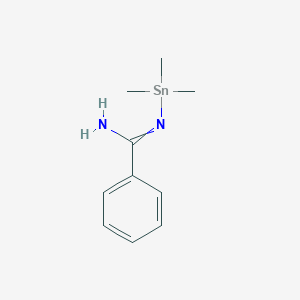

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
